molecular formula C10H11NO2 B1199488 6,7-Dimethoxy-1h-indole CAS No. 31165-13-6

6,7-Dimethoxy-1h-indole

Cat. No.: B1199488
CAS No.: 31165-13-6
M. Wt: 177.2 g/mol
InChI Key: XYIMIJSUMIEFDG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1h-indole, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Indole derivatives like 6,7-Dimethoxy-1h-indole have been synthesized and characterized for their molecular structures, using techniques like NMR, FT-IR, UV–Visible spectroscopy, and X-ray diffraction (XRD). These compounds exhibit potential in nonlinear optical (NLO) applications due to their fine NLO properties (Tariq et al., 2020).
  • Antioxidant and Enzyme Inhibition Properties :

    • Novel indole derivatives have shown significant antioxidant properties, as evidenced by various antioxidant assays. These compounds, especially those with carbohydrazide functionality, also demonstrated promising performance in acetylcholinesterase and butyrylcholinesterase enzyme inhibition assays, suggesting potential for therapeutic applications (Bingul et al., 2019).
  • Chemical Reactivity and Functionalization :

    • Indole derivatives undergo various chemical reactions, such as acylation, bromination, and oxidative coupling, leading to a wide range of substituted indoles. These chemical transformations are significant for the development of new compounds with potential industrial and pharmaceutical applications (Black et al., 1995).
  • Sensing and Recognition Capabilities :

    • Certain indole derivatives have been developed as chemosensors for the selective recognition of metal ions like Fe3+ and Cu2+. This highlights their application in environmental and analytical chemistry (Şenkuytu et al., 2019).
  • Biological Applications :

    • Indole-based compounds exhibit potential as antimicrobial agents, especially against certain bacterial strains. Their ability to form complexes with DNA suggests a mechanism of action involving interference with cellular DNA, which could be leveraged for therapeutic applications (Malesani et al., 1975).
  • Palladium-Catalyzed Reactions :

    • The synthesis and functionalization of indoles through palladium-catalyzed reactions have been explored, demonstrating the versatility of indole derivatives in organic synthesis. These methods provide access to a wide range of biologically active compounds (Cacchi & Fabrizi, 2005).

Mechanism of Action

Target of Action

6,7-Dimethoxy-1h-indole is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to induce a range of biological changes.

Biochemical Pathways

Indole derivatives are known to impact a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxy-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For example, it has been observed to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can induce beneficial changes in cellular function. At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels. These findings highlight the importance of careful dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a key role in the metabolism of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Additionally, this compound can interact with cofactors such as NADPH, which are essential for enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The compound has been found to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution pattern of this compound is influenced by factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of this compound in these compartments can affect cellular processes such as energy production, gene expression, and signal transduction .

Properties

IUPAC Name

6,7-dimethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-8-4-3-7-5-6-11-9(7)10(8)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIMIJSUMIEFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185093
Record name 6,7-Dimethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31165-13-6
Record name 6,7-Dimethoxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031165136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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